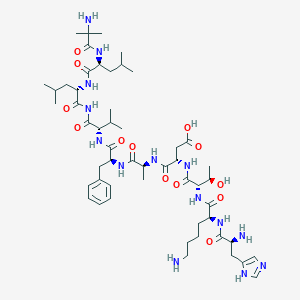

Neurokinin A, ala(5)-aib(8)-leu(10)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neurokinin A (NKA) is a neuropeptide that belongs to the tachykinin family. It is involved in various physiological processes, including pain transmission, inflammation, and cardiovascular regulation. The peptide is synthesized in the central and peripheral nervous system and acts on the neurokinin receptors to exert its effects.

Wirkmechanismus

Neurokinin A, ala(5)-aib(8)-leu(10)- exerts its effects by binding to the neurokinin receptors, which are G protein-coupled receptors. There are three subtypes of neurokinin receptors: NK1, NK2, and NK3. Neurokinin A, ala(5)-aib(8)-leu(10)- has the highest affinity for the NK2 receptor, followed by the NK1 and NK3 receptors. Upon binding to the receptor, Neurokinin A, ala(5)-aib(8)-leu(10)- activates intracellular signaling pathways that lead to the release of neurotransmitters, cytokines, and other signaling molecules.

Biochemische Und Physiologische Effekte

The physiological effects of Neurokinin A, ala(5)-aib(8)-leu(10)- are diverse and depend on the tissue and cell type. In the central nervous system, Neurokinin A, ala(5)-aib(8)-leu(10)- is involved in pain transmission, mood regulation, and stress response. In the periphery, Neurokinin A, ala(5)-aib(8)-leu(10)- contributes to inflammation, smooth muscle contraction, and cardiovascular regulation. Neurokinin A, ala(5)-aib(8)-leu(10)- has also been shown to modulate the activity of immune cells, such as macrophages and T cells.

Vorteile Und Einschränkungen Für Laborexperimente

Neurokinin A, ala(5)-aib(8)-leu(10)- is a useful tool for studying the neurokinin receptors and their signaling pathways. It can be used to activate or block the receptors in vitro and in vivo, allowing researchers to investigate their role in various physiological processes. However, Neurokinin A, ala(5)-aib(8)-leu(10)- has some limitations as a research tool. Its effects are often context-dependent and can vary depending on the experimental conditions. In addition, the availability of Neurokinin A, ala(5)-aib(8)-leu(10)- can be limited, as it is expensive to synthesize and purify.

Zukünftige Richtungen

There are several areas of future research on Neurokinin A, ala(5)-aib(8)-leu(10)-. One direction is to investigate the role of Neurokinin A, ala(5)-aib(8)-leu(10)- in the development and progression of various diseases, such as chronic pain, inflammation, and cardiovascular disorders. Another direction is to explore the potential of Neurokinin A, ala(5)-aib(8)-leu(10)- as a therapeutic target for these diseases. Additionally, further studies are needed to elucidate the signaling pathways downstream of the neurokinin receptors and the interactions between Neurokinin A, ala(5)-aib(8)-leu(10)- and other signaling molecules.

Synthesemethoden

Neurokinin A, ala(5)-aib(8)-leu(10)- is synthesized from the preprotachykinin A gene, which also gives rise to other tachykinins such as substance P and neurokinin B. The gene is transcribed into a prepropeptide, which is then cleaved by proteases to form the mature peptide. The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- is regulated by various factors, including neurotransmitters, cytokines, and growth factors.

Wissenschaftliche Forschungsanwendungen

Neurokinin A, ala(5)-aib(8)-leu(10)- has been extensively studied in the context of pain and inflammation. It has been shown to play a role in nociception, or the perception of pain, by activating the neurokinin receptors on sensory neurons. Neurokinin A, ala(5)-aib(8)-leu(10)- also contributes to the development of inflammation by promoting the release of pro-inflammatory cytokines and chemokines. In addition, Neurokinin A, ala(5)-aib(8)-leu(10)- has been implicated in cardiovascular regulation, smooth muscle contraction, and neurotransmitter release.

Eigenschaften

CAS-Nummer |

127627-57-0 |

|---|---|

Produktname |

Neurokinin A, ala(5)-aib(8)-leu(10)- |

Molekularformel |

C53H86N14O13 |

Molekulargewicht |

1127.3 g/mol |

IUPAC-Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |

InChI-Schlüssel |

OESNOXDYPOQXIK-FPZIQTPSSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |

Andere CAS-Nummern |

127627-57-0 |

Synonyme |

5-Ala-8-Aib-10-Leu-neurokinin A AAL-NKA neurokinin A, Ala(5)-Aib(8)-Leu(10)- neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)